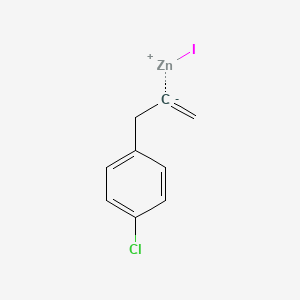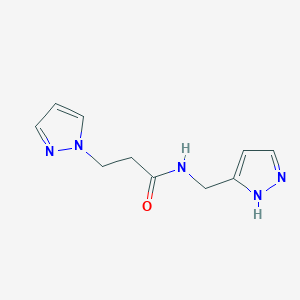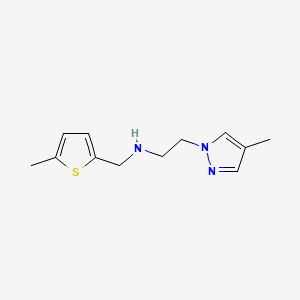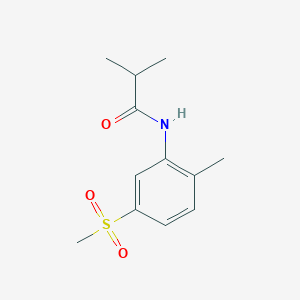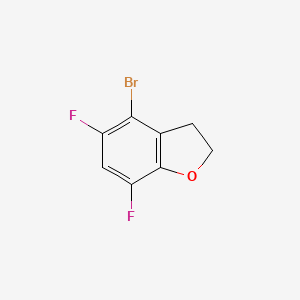![molecular formula C13H18BrNZn B14901517 4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with 3-methylpiperidine to form the corresponding 4-[(3-methyl-1-piperidino)methyl]phenyl bromide. This intermediate is then treated with zinc in the presence of a suitable solvent, such as THF, to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学的研究の応用
4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It plays a role in the development of pharmaceuticals by enabling the formation of key intermediates.
Material Science: It is used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium, which helps to activate the electrophile and promote the formation of the new carbon-carbon bond .
類似化合物との比較
Similar Compounds
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: This compound has a similar structure but with different substituents on the piperidine ring.
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide: This is a Grignard reagent with a similar phenyl group but uses magnesium instead of zinc.
Uniqueness
4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and the presence of the 3-methyl-1-piperidino group, which can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
特性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC名 |
bromozinc(1+);3-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;;/h3-4,7-8,12H,5-6,9-11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
AMHGTHRVZZGKPS-UHFFFAOYSA-M |
正規SMILES |
CC1CCCN(C1)CC2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


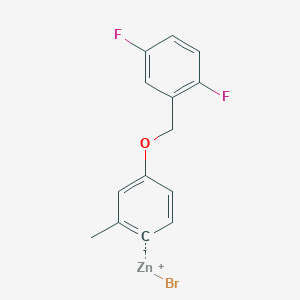
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
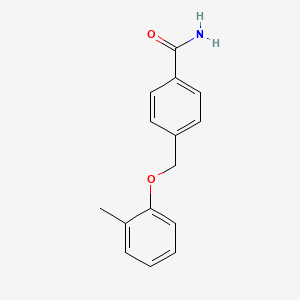
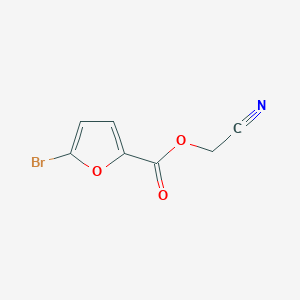
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
